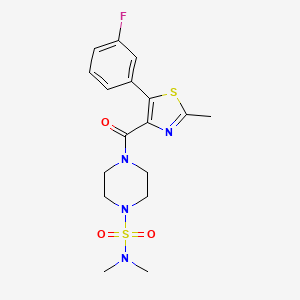![molecular formula C21H29N5O6 B11032755 N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11032755.png)
N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and piperazine-containing molecules, such as:
- N-BENZO(1,3)DIOXOL-5-YL-ACETAMIDE
- N-METHYL-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H29N5O6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C21H29N5O6/c27-10-9-24-5-7-25(8-6-24)13-20(29)26-4-3-22-21(30)16(26)12-19(28)23-15-1-2-17-18(11-15)32-14-31-17/h1-2,11,16,27H,3-10,12-14H2,(H,22,30)(H,23,28) |
InChI Key |
YMCCPCMBMFQKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11032679.png)
![Tetramethyl 6'-(2-ethylbutanoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032684.png)
![ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate](/img/structure/B11032686.png)
![4-(4-chlorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B11032691.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032692.png)
![2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid](/img/structure/B11032697.png)
![1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B11032711.png)
![N-[3-(morpholin-4-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B11032716.png)
![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate](/img/structure/B11032718.png)
![3-benzyl-N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11032723.png)
![7-(2-amino-4-phenyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11032730.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11032737.png)

![1-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11032744.png)
